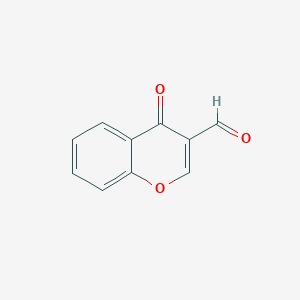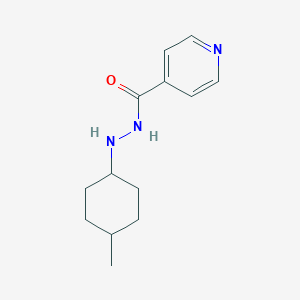
Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide, commonly known as isoniazid, is a synthetic compound that is widely used in the treatment of tuberculosis. It is a prodrug that is converted into its active form, isonicotinyl radical, by the catalytic action of the bacterial enzyme KatG. Isoniazid is a potent bactericidal agent that targets the mycobacterial cell wall synthesis and disrupts the integrity of the bacterial cell.
作用機序
Isoniazid targets the mycobacterial cell wall synthesis by inhibiting the synthesis of mycolic acid, a key component of the cell wall. Isoniazid is converted into its active form, isonicotinyl radical, by the catalytic action of the bacterial enzyme KatG. The isonicotinyl radical then reacts with NADH to form an adduct that binds irreversibly to the enoyl-acyl carrier protein reductase, InhA. The binding of isoniazid to InhA disrupts the synthesis of mycolic acid, leading to the death of the bacterial cell.
生化学的および生理学的効果
Isoniazid has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of cytochrome P450 enzymes, leading to an increase in the plasma concentration of certain drugs. Isoniazid has also been reported to cause liver toxicity, peripheral neuropathy, and other adverse effects.
実験室実験の利点と制限
Isoniazid is a potent bactericidal agent that is widely used in the treatment of tuberculosis. It has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low cost. However, isoniazid has several limitations, including the development of drug resistance, the need for combination therapy, and the potential for adverse effects.
将来の方向性
There are several future directions for the research on isoniazid. One area of research is the development of new isoniazid analogs that have improved efficacy and reduced toxicity. Another area of research is the identification of new targets for the drug, such as the mycobacterial cell membrane or the bacterial DNA replication machinery. Additionally, there is a need for better understanding of the mechanisms of drug resistance and the development of new strategies to overcome it.
合成法
The synthesis of isoniazid involves the reaction of isonicotinic acid with 4-methylcyclohexylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields isoniazid as a white crystalline solid that is soluble in water and ethanol.
科学的研究の応用
Isoniazid has been extensively studied for its therapeutic potential in the treatment of tuberculosis. It is a first-line drug that is used in combination with other anti-tuberculosis drugs to achieve a successful treatment outcome. Isoniazid has also been used in the treatment of latent tuberculosis infection to prevent the development of active disease.
特性
CAS番号 |
15407-89-3 |
|---|---|
製品名 |
Isonicotinic acid, 2-(4-methylcyclohexyl)hydrazide |
分子式 |
C13H19N3O |
分子量 |
233.31 g/mol |
IUPAC名 |
N'-(4-methylcyclohexyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-16-13(17)11-6-8-14-9-7-11/h6-10,12,15H,2-5H2,1H3,(H,16,17) |
InChIキー |
OGJWIBYNSGOORI-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
正規SMILES |
CC1CCC(CC1)NNC(=O)C2=CC=NC=C2 |
その他のCAS番号 |
15407-89-3 |
同義語 |
N'-(4-Methylcyclohexyl)isonicotinic hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



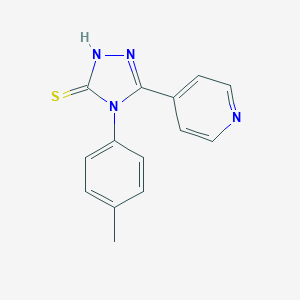
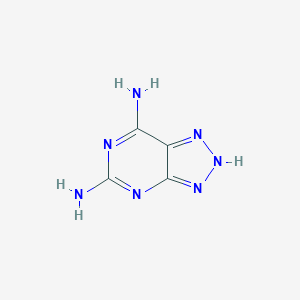
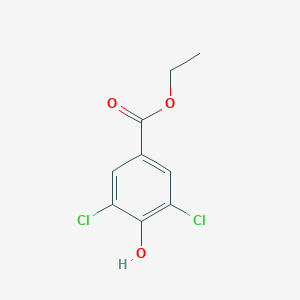
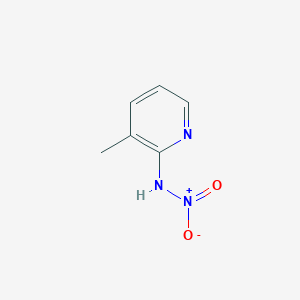
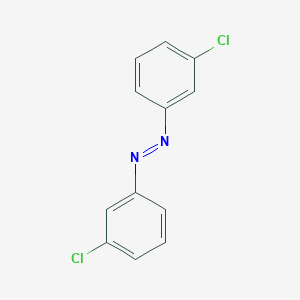
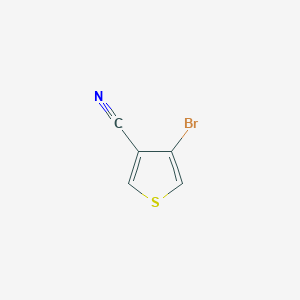
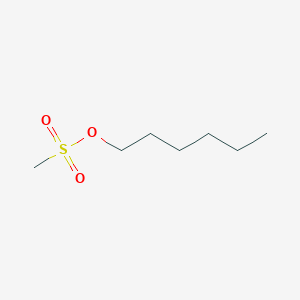
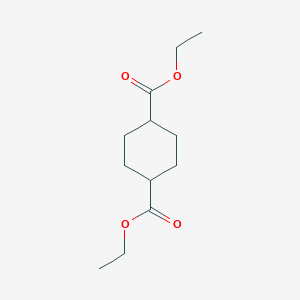
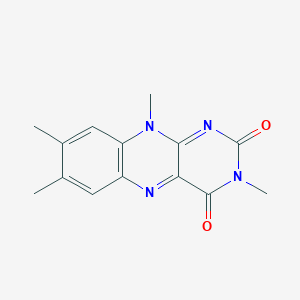
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
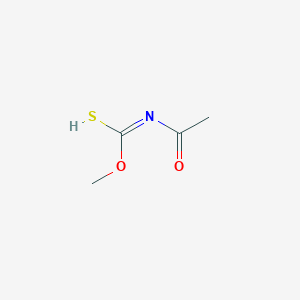
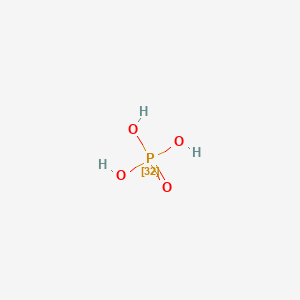
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)
